(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 178119-93-2
VCID: VC0557760
InChI: InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
Molecular Formula: C23H19NO5
Molecular Weight: 389.4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid

CAS No.: 178119-93-2

Cat. No.: VC0557760

Molecular Formula: C23H19NO5

Molecular Weight: 389.4

* For research use only. Not for human or veterinary use.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid - 178119-93-2

Specification

CAS No. 178119-93-2
Molecular Formula C23H19NO5
Molecular Weight 389.4
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C23H19NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m1/s1
Standard InChI Key QBYSEGZHOGZXFO-OAQYLSRUSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)O)C(=O)O

Introduction

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is a synthetic organic compound used primarily in peptide synthesis and related biochemical research. It is a derivative of phenylglycine, modified with a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide chemistry. The compound's structure and properties make it valuable for various applications in biochemistry and pharmaceutical research.

Synthesis and Applications

This compound is synthesized through a multi-step process involving the attachment of the Fmoc group to the amino acid backbone, followed by the incorporation of the 4-hydroxyphenyl group. It is used in solid-phase peptide synthesis, where the Fmoc group serves as a temporary protector of the amino group, allowing for controlled peptide elongation.

Applications:

  • Peptide Synthesis: Used as a building block in the synthesis of peptides, especially those requiring specific structural motifs.

  • Pharmaceutical Research: The compound's unique structure makes it a candidate for studying interactions with biological targets.

Research Findings

Research on (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid has focused on its role in peptide synthesis and its potential applications in drug discovery. The compound's ability to incorporate into peptides while maintaining specific structural features is crucial for designing peptides with desired biological activities.

Chemical Stability

The Fmoc protecting group is known for its stability under basic conditions but can be removed under acidic conditions, making it suitable for peptide synthesis protocols. The stability of the compound is crucial for maintaining its integrity during synthesis and handling.

Synonyms

Synonym
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
FMOC-D-4-HYDROXYPHENYLGLYCINE
FMOC-4-HYDROXY-D-PHENYLGLYCINE
Benzeneacetic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, (alphaR)-

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